A-Z of 6-Propylpyridin-3-ol: A Technical Guide for Advanced Research
A-Z of 6-Propylpyridin-3-ol: A Technical Guide for Advanced Research
This guide provides an in-depth analysis of 6-Propylpyridin-3-ol, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.
Core Chemical Identity
6-Propylpyridin-3-ol is a pyridine derivative, a class of heterocyclic compounds that are fundamental building blocks in the pharmaceutical and chemical industries[1]. The core structure features a pyridine ring substituted with a hydroxyl group at the 3-position and a propyl group at the 6-position. This arrangement of functional groups makes it a valuable intermediate for further chemical transformation into more complex, functionalized pyridines[1].
Key Identifiers:
Physicochemical Properties: A comprehensive summary of the key physicochemical properties of 6-Propylpyridin-3-ol is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [1] |
| IUPAC Name | 6-propylpyridin-3-ol | [1] |
| InChI Key | PJLCMSVQOKQODO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCc1ccc(c(n1)O) | PubChem |
Synthesis and Purification Strategies
A common and effective strategy involves a multi-step sequence starting from a readily available bromopyridine precursor, followed by a cross-coupling reaction to introduce the propyl group, as outlined below.
Diagram Caption: Proposed synthetic workflow for 6-Propylpyridin-3-ol.
Rationale Behind Experimental Choices
-
Choice of Precursor: 6-Bromopyridin-3-ol is an ideal starting material. The bromine atom at the 6-position is suitably activated for palladium-catalyzed cross-coupling reactions, while the hydroxyl group at the 3-position is less reactive under these conditions, often not requiring a protecting group.
-
Coupling Partner: Propylboronic acid is selected for the Suzuki-Miyaura coupling due to its commercial availability, stability, and generally high reaction yields. This reaction is one of the most robust methods for forming carbon-carbon bonds.
-
Catalyst and Conditions: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is standard for Suzuki couplings. The choice of a base (like potassium carbonate) and a solvent system (such as a toluene/water mixture) is crucial for facilitating the catalytic cycle and ensuring the solubility of all reactants.
-
Purification: Post-reaction, the crude product will likely contain unreacted starting materials, catalyst residues, and byproducts. Column chromatography using silica gel is the standard and most effective method for isolating the target compound to a high degree of purity required for research applications.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 6-Bromopyridin-3-ol (1.0 eq), Propylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of Toluene and Water.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure 6-Propylpyridin-3-ol.
Analytical Characterization
Confirming the identity and purity of the synthesized 6-Propylpyridin-3-ol is paramount. A suite of analytical techniques should be employed for full characterization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for determining the molecular weight and purity of volatile compounds like pyridine derivatives. The mass spectrum will confirm the molecular ion peak corresponding to the molecular weight of 137.18 g/mol .[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and environment of protons, confirming the presence of the propyl chain and the substitution pattern on the pyridine ring.
-
¹³C NMR: Will show the number of unique carbon atoms, corroborating the structure.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound with high accuracy. A well-developed method can separate the target compound from any residual impurities.[3][4]
Applications in Research and Drug Development
The pyridine scaffold is a cornerstone in medicinal chemistry, known for its ability to engage in hydrogen bonding and its presence in numerous therapeutic agents.[5] The 3-hydroxypyridine motif, in particular, is a valuable intermediate for creating more complex molecules with potential biological activity.[1][6]
Role as a Synthetic Building Block
6-Propylpyridin-3-ol serves as a versatile synthon. The hydroxyl group can be a handle for further functionalization, such as etherification or esterification, to explore structure-activity relationships (SAR) in a drug discovery program. The pyridine nitrogen can be quaternized or can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a larger molecule.
Potential Therapeutic Relevance
While specific biological activities for 6-Propylpyridin-3-ol are not widely documented, its structural class is of significant interest. Pyridine derivatives have been investigated for a vast range of therapeutic applications, including:
-
Antibacterial Agents: The pyridine nucleus is a key component in many compounds designed to combat multidrug-resistant pathogens.[5]
-
Enzyme Inhibition: Pyridine carboxylic acid isomers, close relatives of hydroxypyridines, have led to a multitude of enzyme inhibitors for diseases like cancer, diabetes, and hypertension.
-
Anticancer Agents: The diaryl amide scaffold combined with a pyrimidinyl-pyridine hybrid system has shown promise as an antiproliferative agent.[7]
The logical application of this molecule in a drug discovery workflow is illustrated below.
Diagram Caption: Role of 6-Propylpyridin-3-ol in a drug discovery pipeline.
Safety and Handling
As with all pyridine-based compounds, 6-Propylpyridin-3-ol should be handled with appropriate care in a laboratory setting.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[8][9] Avoid breathing vapors or dust.[10][11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[9][11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
6-Propylpyridin-3-ol, identified by CAS number 20609-24-9, is a valuable chemical entity for the research and development community. Its defined structure and versatile functional groups make it an important intermediate for the synthesis of novel compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its chemical identity, a robust synthetic strategy, and its potential role in the broader context of drug discovery, offering a solid foundation for its application in advanced scientific research.
References
-
TABLE 3-2, Physical and Chemical Properties of Pyridine . NCBI. [Link]
-
6-Propyl-2-pyridinamine . CAS Common Chemistry. [Link]
-
6-Phenylpyridin-3-ol | C11H9NO | CID 2762867 . PubChem - NIH. [Link]
-
Pyridine, 2-propyl- . NIST WebBook. [Link]
-
3-pyridylboronic acid . Organic Syntheses Procedure. [Link]
-
Safety Data Sheet: Pyridine . Carl ROTH. [Link]
-
ANALYTICAL METHODS . ATSDR. [Link]
-
3-Propylpyridine | C8H11N | CID 78405 . PubChem - NIH. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC - NIH. [Link]
-
An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid | Request PDF . ResearchGate. [Link]
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines . ChemRxiv. [Link]
-
HPLC Determination of 6-Methylcoumarin and 3-Pyridine Methanol in Toiletries for Oral Hygiene | Request PDF . ResearchGate. [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PubMed. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 . MDPI. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. [Link]
-
Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® . MDPI. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity . Frontiers. [Link]
-
Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice . Biointerface Research in Applied Chemistry. [Link]
-
3-N-Propyl Pyridine . Synerzine. [Link]
-
Analytical Methods . Japan Environment Agency. [Link]
-
Pyridine, 3-(1-methylpropyl)- | C9H13N | CID 91336 . PubChem. [Link]
Sources
- 1. 6-Propylpyridin-3-ol|CAS 20609-24-9|Supplier [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. synerzine.com [synerzine.com]
- 12. kishida.co.jp [kishida.co.jp]
